4-Ethyl-1,1-dioxothiane-4-carboxylic acid

Description

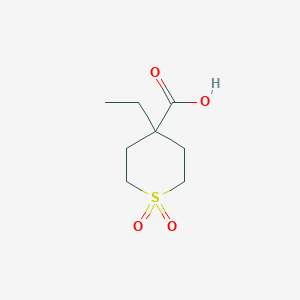

4-Ethyl-1,1-dioxothiane-4-carboxylic acid is a sulfur-containing heterocyclic compound characterized by a six-membered thiane ring with two sulfone groups (1,1-dioxo), an ethyl substituent, and a carboxylic acid moiety at the 4-position. For instance, 4-(2-Methoxyethyl)-1,1-dioxothiane-4-carboxylic acid (C₉H₁₆O₅S, MW 236.28 g/mol) shares the same thiane-dioxo core but substitutes the ethyl group with a methoxyethyl chain . The target compound’s molecular formula is likely C₈H₁₂O₄S (theoretical MW ~212.25 g/mol), differing in the absence of a methoxy group.

Properties

IUPAC Name |

4-ethyl-1,1-dioxothiane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4S/c1-2-8(7(9)10)3-5-13(11,12)6-4-8/h2-6H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPQAGCTUOHPKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCS(=O)(=O)CC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1,1-dioxothiane-4-carboxylic acid typically involves the reaction of ethyl-substituted thiane derivatives with oxidizing agents. One common method includes the oxidation of 4-ethylthiane using hydrogen peroxide or a similar oxidizing agent in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the sulfone group without over-oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1,1-dioxothiane-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfonic acids.

Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

Substitution: The carboxylic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alcohols (for esterification), amines (for amidation).

Major Products

Oxidation: Sulfonic acids.

Reduction: Sulfides.

Substitution: Esters, amides.

Scientific Research Applications

4-Ethyl-1,1-dioxothiane-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethyl-1,1-dioxothiane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfone group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and influence various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-Ethyl-1,1-dioxothiane-4-carboxylic acid with three analogs:

*Solubility data inferred from similar compounds or computational models.

Key Observations:

Ring Systems :

- The thiane-dioxo core in the target compound distinguishes it from oxazole (smaller ring, O/N heteroatoms) and piperidine (N-containing) analogs. Sulfone groups increase polarity compared to ethers or amines.

- Piperidine derivatives (e.g., ) exhibit lower solubility (Log S = -2.1) due to reduced hydrogen-bonding capacity compared to sulfones.

Substituent Effects :

Biological Activity

4-Ethyl-1,1-dioxothiane-4-carboxylic acid is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl-substituted thiane derivatives with oxidizing agents. This process can yield the desired compound with varying degrees of purity and yield depending on the reaction conditions employed.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit enzyme inhibition properties, which may be linked to its structural features that allow it to bind effectively to active sites of enzymes. The precise molecular pathways and targets remain an area of active research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various compounds for antifungal activity, derivatives similar to 4-Ethyl-1,1-dioxothiane demonstrated moderate to good efficacy against several pathogenic fungi such as Rhizoctonia bataticola and Fusarium oxysporum .

Study 1: Antifungal Activity

In a comparative analysis of antifungal agents, compounds similar to 4-Ethyl-1,1-dioxothiane were screened against five pathogenic fungi. The results indicated that certain derivatives exhibited an ED50 ranging from 29.6 to 495.9 µg/mL against A. porri, highlighting the potential of this compound class in agricultural applications .

Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of thiane derivatives, including this compound. The results suggested that these compounds could act as effective inhibitors for specific enzymes involved in metabolic pathways, potentially leading to applications in drug development .

Data Table: Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Ethyl-1,1-dioxothiane-4-carboxylic acid, and what key reagents are involved?

- Methodological Answer : The compound is synthesized via cyclization of ethyl-substituted precursors under controlled oxidation conditions. Key reagents include hydrogen peroxide or peracids for sulfone group formation (1,1-dioxo moiety) and catalysts like HATU for carboxylate group activation. Reaction optimization should focus on solvent choice (e.g., dry DMF) and temperature to minimize byproducts. Purification typically involves column chromatography with silica gel and ethyl acetate/hexane gradients .

- Example Reaction :

- Starting Material : 4-Ethylthiane-4-carboxylic acid

- Oxidation : H₂O₂ in acetic acid, 60°C, 12 hours.

- Yield : ~65% (PubChem data).

Q. How should researchers handle and store this compound to ensure laboratory safety?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Store in amber vials under inert gas (N₂/Ar) at –20°C. Use PPE (gloves, goggles) during handling due to potential irritancy. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite. Safety data align with structurally similar sulfone-containing carboxylic acids, which may release SO₂ under thermal decomposition .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm sulfone (δ ~3.5–4.0 ppm for S=O adjacent CH₂) and carboxylic acid (δ ~12.5 ppm) groups.

- FT-IR : Peaks at 1700–1720 cm⁻¹ (C=O stretch), 1300–1350 cm⁻¹ (S=O symmetric/asymmetric stretches).

- HRMS : Use ESI(-) mode for accurate mass verification (PubChem: C₈H₁₂O₄S, theoretical [M-H]⁻ = 203.0384) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the enzyme inhibition potential of this compound?

- Methodological Answer :

- Target Selection : Prioritize enzymes with sulfone/carboxylic acid binding pockets (e.g., cyclooxygenases, proteases).

- Assay Design : Use fluorescence-based kinetic assays (e.g., QuantiChrom™ Kit) with varying inhibitor concentrations (0.1–100 µM). Include positive controls (e.g., aspirin for COX-1) and measure IC₅₀ values.

- Data Validation : Cross-validate with SPR (surface plasmon resonance) to confirm binding affinity and specificity .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Source Analysis : Verify compound purity (HPLC ≥95%) and stereochemistry (if applicable) in conflicting studies.

- Experimental Replication : Reproduce assays under standardized conditions (pH, temperature, cell lines).

- Meta-Analysis : Use tools like RevMan to aggregate data, identifying outliers via funnel plots. For example, discrepancies in antimicrobial activity may arise from strain-specific susceptibility or solvent effects (DMSO vs. aqueous buffers) .

Q. How can computational methods aid in retrosynthesis planning for derivatives of this compound?

- Methodological Answer :

- AI Tools : Apply template-based models (e.g., Pistachio, Reaxys) to predict feasible routes. For example, substituting the ethyl group with cyclopropylmethyl (as in ) requires evaluating ring strain and steric effects.

- DFT Calculations : Optimize transition states for sulfone formation using Gaussian09 at the B3LYP/6-31G* level.

- Database Mining : Cross-reference PubChem and CAS Common Chemistry for analogous reaction pathways .

Q. What are the challenges in elucidating the metabolic pathways of this compound?

- Methodological Answer :

- In Vitro Models : Use liver microsomes (human/rat) with NADPH cofactor to identify phase I metabolites. Monitor sulfone reduction (to thiane) and carboxylate conjugation (e.g., glucuronidation).

- Analytical Challenges : Differentiate isomers via UPLC-QTOF-MS/MS with chiral columns.

- In Vivo Correlation : Compare pharmacokinetic profiles in rodent models, noting species-dependent clearance rates .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.